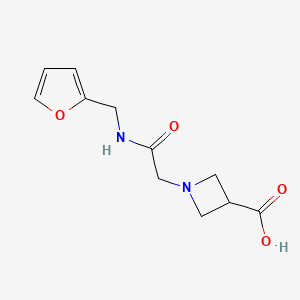

1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid

Description

This compound features an azetidine ring (a four-membered heterocycle) substituted with a carboxylic acid group at position 3 and a 2-((furan-2-ylmethyl)amino)-2-oxoethyl side chain. The compound’s structural uniqueness lies in the combination of azetidine, a furan-derived amide, and a carboxylic acid, which may influence solubility, bioavailability, and target binding .

Propriétés

IUPAC Name |

1-[2-(furan-2-ylmethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-10(12-4-9-2-1-3-17-9)7-13-5-8(6-13)11(15)16/h1-3,8H,4-7H2,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRALVKGVVWFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid (CAS Number: 1409841-97-9) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.

- Molecular Formula: C₁₁H₁₄N₂O₄

- Molecular Weight: 238.24 g/mol

- Structure: The compound features an azetidine ring, a carboxylic acid group, and a furan moiety, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Anticancer Activity

The compound's structure is reminiscent of other azetidine derivatives that have been studied for their anticancer properties. Azetidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study on Structural Derivatives

A study published in the Journal of Medicinal Chemistry evaluated several azetidine derivatives for their anticancer activity. Among these, compounds with similar structural features to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The most potent derivative showed an IC₅₀ value of approximately 5 μM, indicating strong activity compared to standard chemotherapeutics .

The proposed mechanism of action for azetidine derivatives involves:

- Inhibition of DNA Synthesis: Compounds may interfere with DNA replication, leading to cell cycle arrest.

- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation has been observed in related compounds.

- Targeting Enzymatic Pathways: Some studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing furan derivatives exhibit significant anticancer properties. Furan-based azetidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that the incorporation of furan moieties can enhance the selectivity and potency of anticancer agents by targeting specific metabolic pathways involved in tumor growth and survival .

Antimicrobial Properties

The antimicrobial activity of furan-containing compounds has been documented in several studies. 1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid may exhibit broad-spectrum activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential enzymatic processes.

Enzyme Inhibition

Furan derivatives are known to interact with various enzymes, potentially serving as inhibitors or modulators. The azetidine carboxylic acid structure may provide a scaffold for the development of enzyme inhibitors that target specific biochemical pathways, such as those involved in fatty acid metabolism and oxidative stress response .

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells . This aspect opens avenues for research into potential treatments for neurodegenerative diseases.

Case Studies

| Study | Findings | Application Area |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines | Anticancer Drug Development |

| Research on Antimicrobial Properties | Exhibited activity against Staphylococcus aureus and E. coli | Antimicrobial Agent Development |

| Investigation of Enzyme Inhibition | Identified as a potential inhibitor of fatty acid synthase | Biochemical Research |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the 2-Oxoethyl Side Chain

1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid ()

- Structure : Replaces the furan-2-ylmethyl group with a 4-fluorophenyl moiety.

- Molecular Formula: C₁₂H₁₂FNO₃ (MW: 237.23 g/mol).

- Fluorine’s electron-withdrawing effects may stabilize the amide bond, altering metabolic stability .

(2R,3R)-4-oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic acid ()

- Structure: Substitutes the furan group with a phenoxyacetyl group and modifies the azetidine substitution pattern.

- Properties: The phenoxy group increases aromaticity and steric bulk, which could hinder binding to flat enzymatic pockets compared to the planar furan ring. The additional oxygen in phenoxyacetyl may enhance hydrogen bonding .

Compound 4 ()

- Structure: Contains a chlorophenyl-ethylamino side chain instead of furan.

- This may enhance receptor affinity in hydrophobic environments .

Furan-Containing Analogs

1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylic acid (, Compound 8)

- Structure : Replaces azetidine with a pyrrolidine ring and adds a 5-oxo group.

- The 5-oxo group may introduce additional hydrogen-bonding sites .

2-[(Furan-2-yl)methylene]malonic acid ()

- Structure : Features a malonic acid backbone conjugated to a furan ring.

- Properties: The absence of an azetidine or amide group limits direct functional comparison but highlights the role of furan in coordination chemistry and β-amino acid synthesis .

Méthodes De Préparation

Step 1: Protection of Azetidine-3-carboxylic acid

- The azetidine-3-carboxylic acid is often protected at the carboxyl group to prevent side reactions. Common protecting groups include tert-butyl esters.

- Protection is achieved by reacting azetidine-3-carboxylic acid with tert-butanol in the presence of acid catalysts or using tert-butyl chloroformate under basic conditions.

Step 2: Formation of the Oxoethyl Linker

- An oxoethyl group is introduced typically via acylation reactions.

- For example, the protected azetidine derivative can be reacted with a suitable activated oxoethyl intermediate such as bromoacetyl bromide or ethyl bromoacetate to form an intermediate with an oxoethyl substituent at the nitrogen.

Step 3: Coupling with Furan-2-ylmethylamine

- The furan-2-ylmethylamine is then coupled to the oxoethyl intermediate via nucleophilic substitution or amide bond formation.

- This step often employs coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters to facilitate amide bond formation.

- Reaction conditions are typically mild, under inert atmosphere, and may use solvents like dichloromethane, tetrahydrofuran, or dimethylformamide.

Step 4: Deprotection and Purification

- After coupling, protecting groups are removed under acidic or basic conditions depending on their nature.

- The final compound is purified by silica gel chromatography using solvent gradients (e.g., ethyl acetate/hexane) or recrystallization from suitable solvents.

- Purity and identity are confirmed by spectroscopic methods such as NMR, mass spectrometry, and HPLC.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection of azetidine acid | tert-Butanol, acid catalyst or Boc2O, base | Dichloromethane | 0–25 °C | 85–90 | Formation of tert-butyl ester |

| Oxoethylation | Bromoacetyl bromide, base (e.g., triethylamine) | Dichloromethane | 0–5 °C | 75–80 | Formation of N-(2-bromoacetyl) azetidine intermediate |

| Coupling with furan-2-ylmethylamine | Furan-2-ylmethylamine, EDC or DCC, base (DIPEA) | DMF or DCM | Room temperature | 70–85 | Amide bond formation |

| Deprotection | TFA or HCl | Dichloromethane or aqueous | Room temperature | 80–90 | Removal of tert-butyl or Boc groups |

| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | — | Final compound isolation |

Analytical Monitoring and Research Findings

- Reaction monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to track reaction progress.

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) confirms the chemical structure and substitution pattern.

- Purity assessment: High-performance liquid chromatography (HPLC) ensures product purity above 95%.

- Stability: The compound shows good stability under standard storage conditions, with no significant degradation observed over several weeks.

Summary of Key Research Insights

- The use of protecting groups is critical to achieve selective functionalization without side reactions.

- Mild coupling conditions preserve the integrity of the furan ring, which is sensitive to harsh reagents.

- Optimization of solvent and temperature conditions improves yields and purity.

- The synthetic route allows for scale-up potential due to relatively straightforward steps and commercially available starting materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-((Furan-2-ylmethyl)amino)-2-oxoethyl)azetidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving furan-2-carbaldehyde and malonic acid derivatives, as demonstrated in analogous systems . Key steps include the formation of the azetidine ring and subsequent functionalization of the furan moiety. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Purity confirmation requires HPLC or LC-MS, especially since commercial suppliers like Sigma-Aldrich do not provide analytical data for structurally similar compounds .

Q. How should researchers validate the identity and purity of this compound given limited commercial analytical data?

- Methodological Answer : Employ orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on azetidine ring protons (δ 3.5–4.5 ppm) and furan signals (δ 6.2–7.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₂H₁₅N₂O₄: 267.10 g/mol).

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 220–254 nm.

Refer to protocols for reference standards like those described for structurally complex compounds .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the furan ring or hydrolysis of the amide bond. Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of synthesis routes for this compound?

- Methodological Answer : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, focusing on the azetidine ring closure and amide bond formation. Tools like ICReDD’s reaction path search methods, which integrate computational and experimental data, can predict optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

Q. What experimental design strategies are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies:

- Factorial Design : Screen variables (e.g., temperature, molar ratios) to identify critical parameters.

- Response Surface Methodology (RSM) : Optimize conditions for maximum yield.

These approaches are validated in chemical engineering research for process efficiency .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of structurally related compounds?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD guidelines for solubility testing). For example, discrepancies in furan derivative stability may arise from impurities; use preparative HPLC to isolate pure fractions and re-test properties . Cross-reference data from peer-reviewed crystallography studies (e.g., XRD for analogous compounds ).

Q. What advanced analytical techniques are suitable for characterizing byproducts or degradation products of this compound?

- Methodological Answer :

- LC-MS/MS with Ion Mobility : Separate isobaric byproducts and assign structures via fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous stereochemistry in azetidine or furan moieties .

- Solid-State NMR : Investigate polymorphic forms if crystallization issues arise during scale-up.

Methodological Framework for Research Design

Q. How should researchers structure a study to investigate the biological activity of this compound while ensuring reproducibility?

- Methodological Answer :

- Preclinical Validation : Use reference standards (e.g., USP/EMA-compliant compounds ) as positive controls.

- Dose-Response Studies : Apply Hill equation modeling to establish EC₅₀/IC₅₀ values.

- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking (AutoDock Vina), and in vivo models to validate mechanisms.

Q. What strategies mitigate risks of irreproducible results in synthetic or analytical workflows?

- Methodological Answer :

- Batch-to-Batch Consistency : Document all synthetic steps (e.g., reaction time, purification methods) in detail.

- Blinded Analysis : Use third-party labs for independent validation of key data (e.g., IC₅₀ values).

- Open-Source Data Sharing : Publish raw NMR/LC-MS files in repositories like Zenodo for peer scrutiny.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.